N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring, a cyano group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps. One common method is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve stirring without solvent at elevated temperatures or using solvents like ethanol with catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can range from room temperature to elevated temperatures, often requiring specific solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific pathways or receptors.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano group and other functional groups within the molecule can form specific interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-cyano-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
- N-[3-cyano-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]thiophene-2-carboxamide
Uniqueness
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H25N3O4 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C31H25N3O4/c1-36-24-14-16-25(17-15-24)38-21-28(35)33-31-27(19-32)29(22-9-4-2-5-10-22)30(23-11-6-3-7-12-23)34(31)20-26-13-8-18-37-26/h2-18H,20-21H2,1H3,(H,33,35) |
InChI Key |
FONSRPSXQLUOEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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